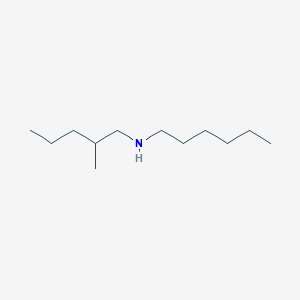

N-(2-Methylpentyl)hexan-1-amine

説明

特性

CAS番号 |

247072-33-9 |

|---|---|

分子式 |

C12H27N |

分子量 |

185.35 g/mol |

IUPAC名 |

N-(2-methylpentyl)hexan-1-amine |

InChI |

InChI=1S/C12H27N/c1-4-6-7-8-10-13-11-12(3)9-5-2/h12-13H,4-11H2,1-3H3 |

InChIキー |

CDQUJYCZBOSKHG-UHFFFAOYSA-N |

正規SMILES |

CCCCCCNCC(C)CCC |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Differences

Primary vs. Secondary Amines :

- Hexan-1-amine (HxA) : A linear primary amine (C₆H₁₃NH₂) with strong amine-amine hydrogen bonding.

- N-(2-Methylpentyl)hexan-1-amine : A secondary amine (R₂NH) with a bulky 2-methylpentyl group, reducing hydrogen-bonding capacity compared to HxA.

- N-Propylpropan-1-amine (DPA) : A linear secondary amine (C₃H₇)₂NH, analogous in branching but with shorter alkyl chains.

Branching Effects :

The 2-methylpentyl group in N-(2-Methylpentyl)hexan-1-amine introduces steric hindrance, which weakens dipole-dipole interactions and disrupts molecular packing. This contrasts with linear amines like HxA, which exhibit stronger intermolecular forces .

Thermodynamic and Volumetric Properties

Key parameters such as excess molar volume (Vₘᴱ) and excess molar enthalpy (Hₘᴱ) highlight differences in molecular interactions (Table 1):

Table 1: Comparative Thermodynamic Properties in Amide Mixtures (298.15 K)

*Inferred from trends in and .

Excess Molar Volume (Vₘᴱ) :

Linear primary amines like HxA exhibit positive Vₘᴱ due to the breaking of strong amine-amine interactions in mixtures with amides. Secondary amines (e.g., DPA) show lower or negative Vₘᴱ, attributed to weaker amine self-association and steric effects . N-(2-Methylpentyl)hexan-1-amine’s bulkier structure likely results in even lower Vₘᴱ than DPA.Excess Molar Enthalpy (Hₘᴱ) :

Positive Hₘᴱ values indicate dominance of like-molecule interactions. HxA mixtures show higher Hₘᴱ (+1200 J/mol) compared to DPA (+800 J/mol) due to stronger primary amine-amide interactions. The bulky substituent in N-(2-Methylpentyl)hexan-1-amine would further reduce Hₘᴱ by limiting contact between molecules .

Polar and Dispersive Interactions

- Relative Permittivity (εᵣ) :

Linear amines like HxA contribute significantly to dipolar interactions in mixtures, while branched amines exhibit reduced polarity. For example, DPA mixtures show lower εᵣ deviations compared to HxA due to weaker dipole alignment . - Molar Refraction :

Dispersive interactions (London forces) are similar across amines with comparable chain lengths (e.g., HxA vs. DPA). However, branching in N-(2-Methylpentyl)hexan-1-amine may slightly increase molar refraction due to higher electron density in the branched chain .

Steric and Solvation Effects

- Steric Hindrance :

The 2-methylpentyl group disrupts solvation and amide-amine interactions. For example, in DMA (N,N-dimethylacetamide) mixtures, steric hindrance in secondary amines reduces cross-association constants (Kₐ) by ~30% compared to primary amines . - Solubility: Branched amines generally exhibit lower solubility in polar solvents than linear analogs. N-(2-Methylpentyl)hexan-1-amine is expected to be less soluble in water than HxA but more soluble in nonpolar solvents .

Q & A

Basic: What are the recommended methods for synthesizing N-(2-Methylpentyl)hexan-1-amine in laboratory settings?

Answer:

The Gabriel synthesis is a robust method for preparing primary amines like hexan-1-amine derivatives. For N-(2-Methylpentyl)hexan-1-amine, the steps involve:

Reacting phthalimide with potassium hydroxide to form the potassium salt.

Alkylating the salt with a halogenated precursor (e.g., 1-bromohexane modified with a 2-methylpentyl group).

Hydrolyzing the resulting N-alkylphthalimide using hydrazine to release the free amine.

This method minimizes side reactions and ensures high yields of primary amines. Alternative routes include reductive amination of ketones or aldehydes using sodium cyanoborohydride in acidic conditions .

Basic: How can the purity and structural integrity of N-(2-Methylpentyl)hexan-1-amine be verified post-synthesis?

Answer:

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Peaks for methyl groups (δ 0.8–1.2 ppm) and amine protons (δ 1.5–2.5 ppm) confirm branching and amine presence.

- ¹³C NMR: Distinguishes quaternary carbons in the 2-methylpentyl group.

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 185 for C₁₂H₂₇N⁺) validate molecular weight.

- Infrared (IR) Spectroscopy: N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality.

Chromatographic methods like HPLC with UV detection (λ ~210 nm) assess purity .

Advanced: How do thermodynamic properties of N-(2-Methylpentyl)hexan-1-amine mixtures influence their applications in solvent systems?

Answer:

Thermophysical studies of hexan-1-amine analogs reveal:

- Excess Molar Volumes (Vᴱ): Negative Vᴱ values in mixtures with polar solvents (e.g., DMF) indicate strong intermolecular interactions via hydrogen bonding.

- Speed of Sound and Refractive Index: These correlate with molecular packing and polarity, critical for designing solvent systems in catalysis or extraction.

| System | Temperature (K) | Vᴱ (cm³/mol) | Source |

|---|---|---|---|

| Hexan-1-amine + DMF | 298–318 | -0.45 to -0.32 | |

| Hexan-1-amine + Aniline | 298–318 | -0.28 to -0.15 |

Such data guide solvent selection for reactions requiring non-polar environments with controlled H-bonding capacity .

Advanced: What strategies are effective in resolving contradictions in biological activity data for N-(2-Methylpentyl)hexan-1-amine derivatives?

Answer:

Contradictions often arise from structural heterogeneity or assay variability. Mitigation strategies include:

- Comparative SAR Studies: Test analogs (e.g., N-butyl or N-pentyl variants) to isolate chain-length effects. For example, 6-(piperidin-1-yl)hexan-1-amine shows enhanced receptor affinity compared to shorter-chain analogs .

- Standardized Assay Protocols: Use consistent cell lines (e.g., HEK-293 for GPCR studies) and control compounds.

- Computational Modeling: Docking studies (e.g., AutoDock Vina) predict binding modes to receptors like serotonin transporters, identifying steric clashes from the 2-methylpentyl group .

Advanced: How does the alkyl chain length in N-(2-Methylpentyl)hexan-1-amine analogs affect their chemical reactivity and pharmacological profiles?

Answer:

Chain length modulates:

- Lipophilicity: Longer chains (e.g., hexyl vs. pentyl) increase logP values, enhancing blood-brain barrier penetration.

- Enzyme Inhibition: N-hexyl derivatives exhibit stronger inhibition of cytochrome P450 3A4 due to hydrophobic active-site interactions.

- Pharmacokinetics: Shorter chains (e.g., butyl) reduce metabolic stability in liver microsomes.

| Analog | logP | CYP3A4 IC₅₀ (μM) | Metabolic Half-life (h) |

|---|---|---|---|

| N-(2-Methylpentyl)hexan-1-amine | 3.2 | 12.5 | 2.3 |

| N-(2-Methylbutyl)pentan-1-amine | 2.8 | 18.7 | 1.5 |

Data-driven optimization balances lipophilicity and metabolic stability for CNS-targeted drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。